Benz(a)anthracene, 12-ethyl-

Vue d'ensemble

Description

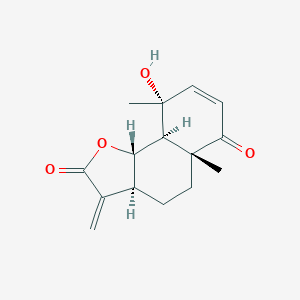

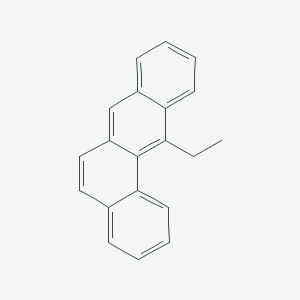

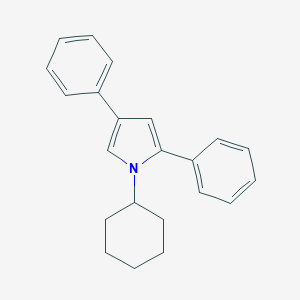

“Benz(a)anthracene, 12-ethyl-” is a chemical compound with the formula C20H16 . It is a derivative of Benz(a)anthracene, which is found in coal tar, roasted coffee, smoked foods, and automobile exhaust .

Synthesis Analysis

The synthesis of anthracene derivatives, including “Benz(a)anthracene, 12-ethyl-”, remains challenging. Some important preparative methods have been reported, especially in the last decade. These methods encompass direct and indirect methods to construct anthracene and anthraquinone frameworks .Molecular Structure Analysis

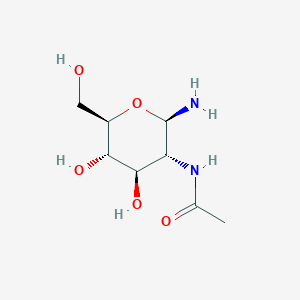

The molecular structure of “Benz(a)anthracene, 12-ethyl-” consists of a benz(a)anthracene core with an ethyl group attached at the 12th carbon . The molecular weight of this compound is 256.3410 .Applications De Recherche Scientifique

Environmental and Health Impact Studies

Environmental Contamination and DNA Damage : Benz(a)anthracene is identified as a widespread environmental contaminant, primarily formed during the incomplete combustion of organic material. Research has shown its metabolites to be toxic and carcinogenic, particularly causing oxidative DNA damage in lymphocytes. This damage, however, can be significantly inhibited by antioxidants such as ascorbate, polyphenols, curcumin, and traditional Korean medicinal herbs like Acanthopanax and ginseng (Seo & Lee, 2011).

Biodegradation Studies : Mycobacterium vanbaalenii strain PYR-1 has been found to metabolize benz(a)anthracene, indicating the potential for bioremediation in contaminated environments. This strain initiates the degradation of benz(a)anthracene at various positions, leading to the accumulation of novel ring-fission metabolites (Moody, Freeman, & Cerniglia, 2005).

Impact on Aquatic Life : Exposure to benz(a)anthracene has been shown to induce developmental defects, DNA damage, and impair photomotor responses in Japanese medaka larvae. These findings highlight the potential ecological risks posed by this compound in aquatic ecosystems (Le Bihanic et al., 2015).

Material Science and Chemistry Applications

Organic Light Emitting Devices (OLEDs) : Anthracene derivatives, including those related to benz(a)anthracene, have been synthesized for use in sky-blue OLEDs. These materials have shown strong blue emissions and high quantum efficiencies, indicating their potential application in advanced display technologies (Chang et al., 2013).

Polymers with Unique Properties : The unique properties of anthracene, such as tunable luminescence and photo-and thermoreversible dimerization, have been exploited in the development of advanced materials, particularly in polymer science (Damme & Prez, 2018).

Electrochemical Sensors : A novel electrochemical sensor platform incorporating benz(a)anthracene derivatives has been developed. This platform shows promise for the sensitive and selective detection of specific compounds in environmental monitoring (Xiangli et al., 2014).

Safety And Hazards

“Benz(a)anthracene, 12-ethyl-” may pose certain safety and health hazards. For instance, Benz[a]anthracene, a related compound, is classified as a carcinogen and is very toxic to aquatic life with long-lasting effects . It’s advised to avoid breathing its dust, getting it in eyes or on skin, and to handle it only in a closed system or provide appropriate exhaust ventilation .

Propriétés

IUPAC Name |

12-ethylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIFQBYIKWXEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172240 | |

| Record name | Benz(a)anthracene, 12-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz(a)anthracene, 12-ethyl- | |

CAS RN |

18868-66-1 | |

| Record name | Benz(a)anthracene, 12-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 12-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)